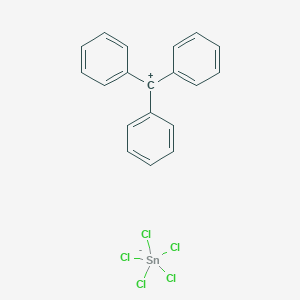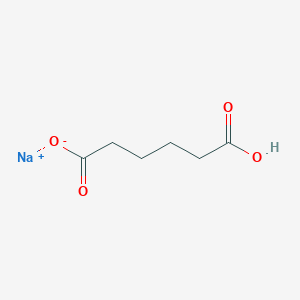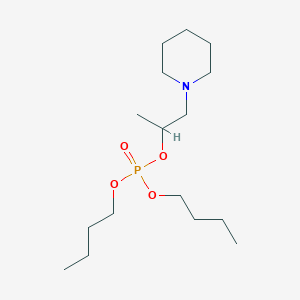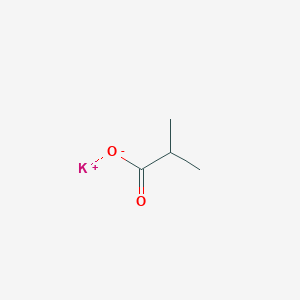
Kaliumisobutyrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium isobutyrate, also known as potassium 2-methylpropanoate, is a potassium salt of isobutyric acid. It has the molecular formula C₄H₇KO₂ and a molecular weight of 126.1955. This compound is commonly used in various chemical and industrial applications due to its unique properties .
Wissenschaftliche Forschungsanwendungen
Potassium isobutyrate is used in several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a plasticizer for cellulose acetate
Wirkmechanismus
Target of Action
Potassium isobutyrate, also known as potassium 2-methylpropanoate , is a compound that primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .
Mode of Action
It is known that potassium ions play a key role in the function ofpotassium channels . These channels allow potassium ions to move across the cell membrane, contributing to the maintenance of the cell’s resting potential and the repolarization phase of action potentials .
Biochemical Pathways
Potassium isobutyrate may influence several biochemical pathways due to the fundamental role of potassium in cellular physiology. For instance, potassium is involved in the ATPase activity and selective conductance across ion channels and pumps . Moreover, potassium plays a role in the homeostasis of the body, influencing the balance of fluids and electrolytes, nerve signal transmission, and muscle contractions .
Pharmacokinetics
Potassium ions are known to be well absorbed and distributed throughout the body, with the kidneys playing a major role in their excretion .
Result of Action
The result of potassium isobutyrate’s action would be the modulation of potassium channel activity, which could influence a variety of cellular processes. This could potentially lead to changes in nerve impulse transmission, muscle contraction, and other processes dependent on potassium ion flux .
Action Environment
The action of potassium isobutyrate can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of certain drugs can affect the activity of potassium channels . Furthermore, the concentration of potassium isobutyrate itself would also influence its efficacy and stability.
Vorbereitungsmethoden
Potassium isobutyrate can be synthesized through several methods. One common laboratory method involves the neutralization of isobutyric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium isobutyrate is then crystallized out of the solution. Industrially, potassium isobutyrate can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene .
Analyse Chemischer Reaktionen
Potassium isobutyrate undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Potassium isobutyrate can be compared with other similar compounds such as:
Potassium acetate: Similar in structure but differs in the alkyl group attached to the carboxylate.
Potassium propionate: Another carboxylate salt with a different alkyl group.
Potassium butyrate: Similar but with a straight-chain alkyl group instead of a branched one.
Potassium isobutyrate is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain counterparts .
Eigenschaften
CAS-Nummer |
19455-20-0 |
|---|---|
Molekularformel |
C4H8KO2 |
Molekulargewicht |
127.20 g/mol |
IUPAC-Name |
potassium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
InChI-Schlüssel |
XOOFMQGNGKOHOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[K+] |
Isomerische SMILES |
CC(C)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(C)C(=O)O.[K] |
Key on ui other cas no. |
19455-20-0 |
Verwandte CAS-Nummern |
79-31-2 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


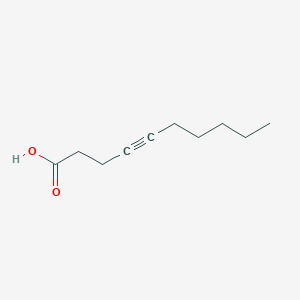

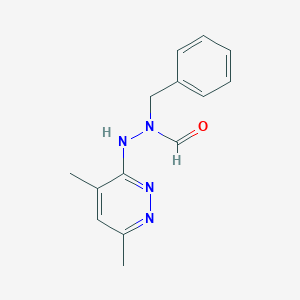





![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
